p-(2-Bromo)vinyl Anisole
Overview
Description
(E)-1-(2-Bromovinyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9BrO It is a derivative of benzene, where a bromovinyl group is attached to the benzene ring in the para position relative to a methoxy group
Scientific Research Applications
(E)-1-(2-Bromovinyl)-4-methoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Bromovinyl)-4-methoxybenzene typically involves the bromination of 4-methoxybenzaldehyde followed by a Wittig reaction. The bromination step introduces a bromine atom to the vinyl group, while the Wittig reaction forms the double bond in the (E)-configuration. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) and a phosphonium salt as the Wittig reagent.
Industrial Production Methods
Industrial production of (E)-1-(2-Bromovinyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Bromovinyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the vinyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Bromovinyl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
(E)-1-(2-Bromovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(E)-1-(2-Bromovinyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties. The methoxy group can enhance the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its methyl or chloro analogs .
Properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBHZNBVJAJND-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-59-9 | |
Record name | NSC43295 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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